4-Bromo-1-hydroxy-2-naphthoic acid

Description

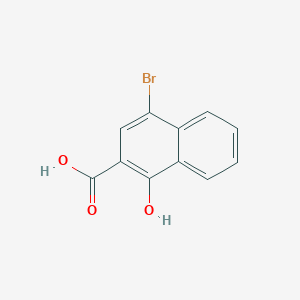

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABWYPHDRBFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302470 | |

| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-37-6 | |

| Record name | 5813-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromo-1-hydroxy-2-naphthoic acid, a key chemical intermediate. We will delve into its chemical and physical properties, synthesis, reactivity, and its emerging role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Identity

This compound is a substituted aromatic compound belonging to the family of naphthoic acids. Its structure, characterized by a naphthalene core with bromo, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 5813-37-6 | [1] |

| Molecular Formula | C₁₁H₇BrO₃ | [1] |

| Molecular Weight | 267.08 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=C2O)C(=O)O)Br)O | N/A |

| InChI Key | ORABWYPHDRBFAX-UHFFFAOYSA-N | |

| Physical Form | Solid |

Physicochemical Properties

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the electrophilic bromination of 1-hydroxy-2-naphthoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

1-hydroxy-2-naphthoic acid

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Distilled water

Procedure:

-

Suspend 1-hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of bromine (e.g., 0.68 ml) in chloroform (5 ml).

-

Add the bromine solution dropwise to the suspension of 1-hydroxy-2-naphthoic acid at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for one hour.

-

Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue repeatedly with distilled water.

-

Collect the solid product by filtration and dry it thoroughly to obtain 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.[3]

Causality behind Experimental Choices:

-

Chloroform as Solvent: Chloroform is an effective solvent for both the starting material and bromine, facilitating a homogeneous reaction environment.

-

Dropwise Addition of Bromine: This ensures a controlled reaction rate and minimizes the formation of polybrominated byproducts.

-

Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

-

Washing with Water: This step is crucial for removing any unreacted bromine and other water-soluble impurities.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and comparison with related compounds like 1-hydroxy-2-naphthoic acid.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom attached to the bromine would show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.08 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with approximately equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthalene scaffold is a common feature in many biologically active compounds.

Precursor for Antimicrobial Agents

Derivatives of this compound have been investigated for their antimicrobial properties. For example, it can be used as a starting material for the synthesis of dihydropyrimidine derivatives, which have shown promising activity against various bacterial strains.

Scaffold for Anticancer Drug Development

Naphthoic acid derivatives are being explored as potential anticancer agents. The planar aromatic structure of the naphthalene ring allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Furthermore, the functional groups on this compound provide handles for further chemical modifications to optimize biological activity and selectivity.

Intermediate in the Synthesis of Receptor Modulators

The naphthoic acid core is also found in molecules designed to interact with specific biological targets. For instance, derivatives of 2-naphthoic acid have been studied as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes. This suggests that this compound could be a useful starting point for the development of novel anti-inflammatory drugs.

Diagram of Potential Drug Development Pathways

Caption: Potential applications of this compound in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this compound. Work should be performed in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive starting material for the creation of diverse molecular libraries. While further characterization of its own physicochemical and biological properties is warranted, its role as a precursor to bioactive molecules, particularly in the areas of antimicrobial and anticancer research, is well-established. This guide serves as a foundational resource for scientists looking to explore the utility of this compound in their research endeavors.

References

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 8-Bromo-1-naphthoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

- Sherekar, V. M., & Bhandarkar, S. E. (2016). Synthesis, characterization and biological evaluation of 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1h)-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1545-1551.

-

Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. (n.d.). In PrepChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic acid (CAS 5813-37-6): Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-hydroxy-2-naphthoic acid (CAS: 5813-37-6), a key chemical intermediate in synthetic organic chemistry. This document is structured to serve researchers, process chemists, and drug development professionals by detailing its physicochemical properties, providing a robust, field-proven synthesis protocol, and exploring its primary application as a precursor to bioactive heterocyclic compounds. Emphasis is placed on the causal reasoning behind experimental procedures, ensuring both technical accuracy and practical utility. The guide culminates in a detailed protocol for the synthesis of dihydropyrimidine derivatives, highlighting the compound's significance as a versatile building block in medicinal chemistry.

Physicochemical Characterization and Structural Elucidation

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of the bromine atom, hydroxyl, and carboxylic acid groups on the naphthalene scaffold imparts specific reactivity, making it a valuable starting material for complex molecular architectures.

Core Properties

The fundamental properties of this compound are summarized below for quick reference. These values are critical for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5813-37-6 | |

| Molecular Formula | C₁₁H₇BrO₃ | [1] |

| Molecular Weight | 267.08 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Approx. 211-229 °C (decomposes) | |

| Purity | Typically ≥97% | [3] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the acidic carboxylic acid proton would likely be observed far downfield (>10 ppm), with another singlet for the phenolic proton. Aromatic protons would appear in the range of 7.0-8.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically >170 ppm). The carbon atom attached to the bromine will show a characteristic shift, and the carbons bonded to the hydroxyl group will also be significantly affected. Aromatic carbons generally appear between 110-160 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp O-H stretch from the phenolic group around 3200-3400 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid at approximately 1680-1700 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

-

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound is achieved through the electrophilic bromination of its readily available precursor, 1-Hydroxy-2-naphthoic acid.

Synthesis Rationale and Mechanism

The hydroxyl group at the C1 position of 1-hydroxy-2-naphthoic acid is a powerful activating group, directing electrophilic substitution to the ortho and para positions. The C2 position is occupied by the deactivating carboxylic acid group, leaving the C4 (para) position as the most sterically accessible and electronically favorable site for bromination. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: Mechanism of Electrophilic Bromination.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures and is designed for reliability and high yield.[2]

Materials and Reagents:

-

1-Hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol)

-

Chloroform (analytical grade, ~55 mL)

-

Bromine (e.g., 0.68 mL, 13.3 mmol)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-hydroxy-2-naphthoic acid (2.5 g) in chloroform (50 mL). Stir the suspension at room temperature.

-

Reagent Preparation: In a separate small beaker or vial, carefully dilute bromine (0.68 mL) in chloroform (5 mL).

-

Scientist's Note: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diluting the bromine facilitates controlled, dropwise addition.

-

-

Bromination: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred suspension of 1-hydroxy-2-naphthoic acid over approximately 15-20 minutes.

-

Causality Insight: Dropwise addition is crucial to control the reaction rate and temperature. A rapid addition could lead to an uncontrolled exotherm and the formation of undesired poly-brominated byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for one hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: a. Remove the chloroform solvent under reduced pressure using a rotary evaporator. b. The resulting solid residue will be an off-white or yellowish crude product. c. Wash the solid repeatedly with copious amounts of deionized water. This step is critical to remove any residual hydrobromic acid (HBr) and other water-soluble impurities. d. Collect the purified solid by vacuum filtration. Continue to wash the filter cake with deionized water.

-

Drying: Dry the collected white solid under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Verification:

-

Yield: Typically >90%.

-

Melting Point: Compare the melting point of the product with the literature value.

-

TLC: Confirm the presence of a single spot, different from the starting material.

Purification by Recrystallization

For applications requiring exceptionally high purity, recrystallization is the preferred method.

Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures. For naphthoic acid derivatives, solvents like ethanol, acetic acid, or mixtures containing them are often effective. The choice depends on balancing solubility and the ability to form well-defined crystals upon cooling.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly.

Application as a Synthetic Intermediate: Synthesis of Bioactive Dihydropyrimidines

This compound is not typically used for its own biological activity but serves as a crucial starting material for more complex molecules. A prominent application is in the synthesis of dihydropyrimidine (DHPM) derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor effects.[4]

Rationale for Use in DHPM Synthesis

The synthesis of DHPMs often proceeds via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea. In this context, derivatives of this compound can be transformed into the required aldehyde or keto-ester components, incorporating the bulky and functionalized naphthyl moiety into the final DHPM structure. This is of high interest in drug discovery, as the naphthyl group can modulate the lipophilicity, stacking interactions, and overall pharmacological profile of the resulting molecule.

Caption: Workflow for DHPM Synthesis from the Topic Compound.

Exemplary Protocol: Synthesis of a 4-(4-Bromo-1-hydroxynaphthalen-2-yl)-dihydropyrimidine

This protocol describes a representative synthesis of a dihydropyrimidine derivative, showcasing the utility of the title compound.

Materials and Reagents:

-

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (prepared from this compound via standard methods)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.

-

Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.

-

Scientist's Note: The acid catalyzes the condensation steps, particularly the formation of the key iminium ion intermediate that drives the cyclization.

-

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of crushed ice.

-

Precipitation: The crude DHPM product will precipitate out of the cold aqueous solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyrimidine derivative.

Self-Validation: The identity and purity of the final DHPM product must be confirmed through comprehensive spectroscopic analysis (NMR, IR, MS) and melting point determination.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]

Recommended Handling Procedures

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

The recommended storage temperature is room temperature.[3]

Conclusion and Future Outlook

This compound stands out not as a final bioactive agent, but as a pivotal, high-value intermediate. Its well-defined synthesis and specific reactivity make it an essential building block for constructing complex heterocyclic scaffolds, particularly dihydropyrimidines with demonstrated pharmacological potential. The protocols and data presented in this guide offer a robust framework for its synthesis, purification, and application. Future research will likely continue to leverage this compound's unique structure to generate novel libraries of drug candidates for high-throughput screening, further cementing its role in the landscape of medicinal chemistry and drug discovery.

References

- Wu, H., & Hynes, Jr., J. (2010). Organic Letters, 12, 1192.

- Thorat, B., et al. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. Retrieved from a relevant scientific article screenshot.

- MDPI. (n.d.). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. MDPI.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0167063). NP-MRD.

- Khan, K. M., et al. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances.

- ResearchGate. (n.d.). Synthesis and bioactivity of dihydropyrimidines.

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]

- ChemicalBook. (n.d.). 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum. ChemicalBook.

- BLD Pharm. (n.d.). 5813-37-6|this compound. BLD Pharm.

- PubChemLite. (n.d.). 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). PubChemLite.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Kim, J., et al. (2016). New Pyrimidinone-Fused 1,4-Naphthoquinone Derivatives Inhibit the Growth of Drug Resistant Oral Bacteria. Molecules.

- Experimental and Clinical Sciences Journal. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.

- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.

- Patent 0049616. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-1-naphthoic Acid. TCI Chemicals.

- Oregon State University. (n.d.). Table of Characteristic Proton NMR Shifts.

- PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid.

- Google Patents. (n.d.). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.

- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- National Center for Biotechnology Information. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PubMed Central.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- PubChem. (n.d.). 4-Bromo-1-naphthoic acid.

- YouTube. (2021). recrystallization & purification of N-bromosuccinimide. ChemHelp ASAP.

- ChemicalBook. (n.d.). 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum. ChemicalBook.

- SpectraBase. (n.d.). 1,4-Dihydroxy-2-naphthoic acid - Optional[ATR-IR] - Spectrum. SpectraBase.SpectraBase*.

Sources

Physical and chemical properties of 4-Bromo-1-hydroxy-2-naphthoic acid

Caption: Synthesis of the title compound from 1-hydroxy-2-naphthoic acid. [9]

Part 4: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Information

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [10][11]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [10][11]* Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. [12]* Storage: Keep the container tightly closed and store in a dry, cool, well-ventilated place. [1][12]

Part 5: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Bromination of 1-Hydroxy-2-naphthoic acid

This protocol is adapted from established procedures for the synthesis of this specific molecule. [8]

-

Preparation: To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask, add a magnetic stir bar.

-

Bromination: Prepare a solution of bromine (0.68 ml, 13.3 mmol) in chloroform (5 ml). Add this bromine solution dropwise to the stirring suspension at room temperature.

-

Scientist's Note: The dropwise addition is critical to control the reaction rate and prevent potential side reactions or excessive temperature increase.

-

-

Reaction: Stir the reaction mixture at room temperature for one hour. The reaction progress can be monitored by TLC.

-

Workup: Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting solid residue repeatedly with deionized water to remove any water-soluble impurities.

-

Isolation: Collect the solid product by vacuum filtration and dry it thoroughly to yield 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This is a general method adaptable for purity assessment, based on protocols for similar aromatic acids. [13]

-

Column: C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (for MS compatibility).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: A typical gradient would be to start at 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.

-

Scientist's Note: The gradient should be optimized to ensure good separation of the main peak from any impurities or starting material.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by a UV-Vis scan).

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL, then dilute as necessary with the mobile phase.

-

Injection: Inject 5-10 µL of the sample solution. Purity is determined by the relative area of the main peak.

References

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid. Retrieved from a representative SDS for a similar compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-2-naphtalenecarboxylic acid.

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 5813-37-6. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

- Rybakov, V. B., et al. (2017). Synthesis, properties and structural characteristics of aromatic carboxylic acid (2-hydroxyethyl)ammonium salts. Fine Chemical Technologies.

-

SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet for 1-Bromo-2-naphthoic acid.

-

The American Journal of Medical Sciences and Pharmaceutical Research. (2024). Testing Protocols and Characterization of Organic Compounds. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. This compound | 5813-37-6 [sigmaaldrich.com]

- 2. This compound | CAS 5813-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]

- 6. lehigh.edu [lehigh.edu]

- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-Bromo-3-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]

Whitepaper: An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-1-hydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-hydroxy-2-naphthoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its unique structural features, including the interplay between the bromine, hydroxyl, and carboxylic acid functional groups on the naphthalene core, dictate its reactivity and potential applications. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, integrating theoretical principles with experimental data. We will delve into the intricacies of its electronic properties, spectroscopic signatures, and the causal relationships behind its chemical behavior, offering valuable insights for researchers engaged in its study and application.

Introduction: The Significance of this compound

Naphthoic acid derivatives are a class of compounds that have garnered considerable interest in drug discovery and development due to their diverse biological activities. The introduction of a bromine atom and a hydroxyl group onto the naphthalene scaffold, as in this compound, significantly modulates its physicochemical properties. The strategic placement of these functional groups can influence lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents. Understanding the fundamental molecular structure and bonding of this compound is paramount to predicting its reactivity and designing new molecules with desired biological functions.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₁₁H₇BrO₃. Its structure consists of a naphthalene ring system substituted with a bromine atom at the C4 position, a hydroxyl group at the C1 position, and a carboxylic acid group at the C2 position. The IUPAC name for this compound is 4-Bromo-1-hydroxynaphthalene-2-carboxylic acid.[1][2][3][4][5][6] Its CAS number is 5813-37-6.[1][2][3][4][5][6]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine and carboxylic acid groups. Protons closer to the hydroxyl group will likely be shielded (shifted upfield), while those near the bromine and carboxylic acid will be deshielded (shifted downfield). A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the hydroxyl proton would also be anticipated, the positions of which can be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eleven distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid. The chemical shifts of the carbons will be significantly affected by the attached functional groups. The carbon bearing the hydroxyl group (C1) will be shifted downfield due to the oxygen's electronegativity. Similarly, the carbon of the carboxylic acid group (C2) and the carbon attached to the bromine (C4) will also exhibit downfield shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A sharp peak around 3200-3600 cm⁻¹ for the hydroxyl O-H stretch is also likely. A strong carbonyl (C=O) stretching absorption from the carboxylic acid will appear in the region of 1680-1710 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ region.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₃ | [1][2] |

| Molecular Weight | 267.08 g/mol | [2][5] |

| CAS Number | 5813-37-6 | [1][2][3][4][5][6] |

| Appearance | Solid | [5] |

| Storage | Sealed in dry, room temperature | [5] |

Bonding and Electronic Effects

The bonding in this compound is a complex interplay of covalent bonds within the naphthalene framework and the influence of its functional groups. The naphthalene core is an aromatic system with delocalized π-electrons across the two fused benzene rings.

Inductive and Resonance Effects

The substituents on the naphthalene ring exert significant electronic effects that influence the molecule's reactivity.

-

Hydroxyl Group (-OH): The hydroxyl group at the C1 position is an activating group. It exerts a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring through the sigma bond. However, its +R (positive resonance) effect is more dominant. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at the C2 position is a deactivating group. It exhibits both -I and -R effects. The electronegative oxygen atoms strongly withdraw electron density through the sigma bond (-I effect). The carbonyl group also withdraws electron density from the ring via resonance (-R effect), making the aromatic ring less nucleophilic.

-

Bromine Atom (-Br): The bromine atom at the C4 position is a deactivating group, but it is an ortho, para-director in electrophilic aromatic substitution reactions. Like the hydroxyl group, it has a -I effect due to its electronegativity and a +R effect due to its lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation of the ring.

The combination of these electronic effects creates a unique electron density distribution across the naphthalene ring, which is crucial for determining its reactivity in chemical transformations.

Intramolecular Hydrogen Bonding

A significant feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydroxyl group at C1 and the carbonyl oxygen of the carboxylic acid group at C2. This six-membered ring-like interaction can influence the molecule's conformation, acidity of the functional groups, and its overall chemical and physical properties. This hydrogen bond can stabilize the molecule and affect its interaction with biological targets.

Experimental Protocols: Synthesis and Analysis

Proposed Synthesis Workflow

A potential synthetic approach could involve the bromination of a suitable 1-hydroxy-2-naphthoic acid precursor.

Step-by-Step Methodology:

-

Starting Material: 1-Hydroxy-2-naphthoic acid.

-

Bromination: The starting material would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Reagent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), would be added portion-wise to the solution, likely in the presence of a catalyst like iron(III) bromide (FeBr₃) if using Br₂. The reaction would be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture would be quenched, for example, with a solution of sodium thiosulfate to remove any excess bromine. The product would then be extracted into an organic solvent.

-

Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Analytical Workflow for Structural Verification

To confirm the structure and purity of the synthesized compound, a standard analytical workflow would be employed.

Diagram of Analytical Workflow:

Caption: Standard analytical workflow for structural verification.

Applications in Drug Development and Beyond

The structural motifs present in this compound make it an attractive scaffold for the development of new chemical entities. The presence of the halogen atom can enhance binding affinity to protein targets through halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design. The hydroxyl and carboxylic acid groups provide sites for further chemical modification and can also participate in hydrogen bonding interactions with biological macromolecules.

Potential areas of application include:

-

Anticancer Agents: Naphthoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Drugs: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this therapeutic area.

-

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.

-

Materials Science: The rigid, planar structure of the naphthalene core makes it a candidate for incorporation into organic electronic materials.

Conclusion

This compound is a molecule with a rich and complex structural and electronic profile. The interplay of its functional groups on the rigid naphthalene scaffold dictates its chemical reactivity and potential for various applications, particularly in the realm of medicinal chemistry. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is essential for any researcher or scientist looking to utilize this compound in their work. This guide has provided a foundational overview, integrating theoretical concepts with practical considerations for its synthesis and analysis, to serve as a valuable resource for the scientific community.

References

-

Zenlyms Tech. This compound. [Link]

-

Chemical-Suppliers. This compound. [Link]

-

PubChem. 4-Bromo-1-naphthoic acid. [Link]

-

SIELC Technologies. 4-Bromo-3-hydroxy-2-naphthoic acid. [Link]

-

LookChem. 8-Bromo-1-naphthoic acid. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

Wikipedia. 1-Naphthoic acid. [Link]

-

Stenutz. 4-hydroxy-1-naphthoic acid. [Link]

Sources

- 1. This compound | 5813-37-6 [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. zenlyms.com [zenlyms.com]

- 4. 5813-37-6|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | CAS 5813-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

An In-Depth Guide to the Spectral Characterization of 4-Bromo-1-hydroxy-2-naphthoic acid

Introduction

4-Bromo-1-hydroxy-2-naphthoic acid (CAS No. 5813-37-6) is a substituted aromatic carboxylic acid derived from the naphthalene scaffold. As a functionalized naphthalene, it serves as a potential intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This guide provides a comprehensive overview of the expected spectral data for this compound. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document leverages expert knowledge and comparative analysis with the parent compound, 1-hydroxy-2-naphthoic acid, to predict and interpret the spectral outcomes. The methodologies provided are designed to serve as self-validating protocols for researchers undertaking the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the naphthalene ring.

Causality in Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the polar carboxylic acid and phenolic functional groups.[1] Crucially, it allows for the observation of the exchangeable protons of the -OH and -COOH groups, which might be lost or broadened in other solvents like D₂O or CDCl₃. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm, a universally accepted practice.[2][3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dried this compound sample.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Cap the tube securely and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.

-

Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. A sharp, symmetrical lock signal is indicative of good shimming.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be required compared to ¹H NMR.

-

Predicted ¹H NMR Spectral Data & Interpretation

The introduction of an electronegative bromine atom at the C4 position is expected to significantly influence the chemical shifts of the neighboring protons compared to the parent compound, 1-hydroxy-2-naphthoic acid.[1] The proton at C3 will be the most affected.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | - | 1H | Highly deshielded acidic proton, position is concentration-dependent. |

| Phenolic (-OH) | 9.0 - 11.0 | Broad Singlet | - | 1H | Deshielded phenolic proton, position is concentration-dependent. |

| H-8 | 8.2 - 8.4 | Doublet | 7-9 | 1H | Peri-deshielding effect from the C1 hydroxyl group. |

| H-5 | 8.0 - 8.2 | Doublet | 7-9 | 1H | Typical downfield shift for a naphthalene proton adjacent to the ring fusion. |

| H-3 | 7.8 - 8.0 | Singlet | - | 1H | Isolated proton with no ortho-neighbors. Expected to be downfield due to proximity to the bromine and carboxylic acid groups. |

| H-6 | 7.6 - 7.8 | Triplet | 7-9 | 1H | Standard aromatic proton with two neighbors. |

| H-7 | 7.4 - 7.6 | Triplet | 7-9 | 1H | Standard aromatic proton with two neighbors. |

Predicted ¹³C NMR Spectral Data & Interpretation

The carbon spectrum provides direct evidence of the carbon skeleton. The most notable feature will be the C4 signal, which will be significantly shifted due to the direct attachment of the bromine atom (heavy atom effect).

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 (C-COOH) | 170 - 175 | Carboxylic acid carbonyl carbon. |

| C-1 (C-OH) | 155 - 160 | Carbon attached to the electronegative phenolic oxygen. |

| Aromatic Quaternary Cs | 125 - 140 | Includes C-4a and C-8a at the ring junction. |

| Aromatic CHs | 120 - 130 | Aromatic methine carbons (C5, C6, C7, C8). |

| C-3 | 115 - 125 | Aromatic methine carbon. |

| C-4 (C-Br) | 110 - 120 | Carbon directly bonded to bromine, shifted upfield relative to other quaternary carbons. |

Visualization: NMR Analysis Workflow

Caption: Correlation of molecular functional groups to their expected IR frequencies.

Mass Spectrometry (MS): Confirming Molecular Weight & Isotopic Pattern

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a brominated compound, MS is particularly definitive due to the characteristic isotopic signature of bromine.

Causality in Experimental Choices

Electrospray Ionization (ESI) in negative ion mode is the preferred method for this analysis. [4]Carboxylic acids and phenols are readily deprotonated to form stable [M-H]⁻ ions, making this technique highly sensitive for such molecules. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is crucial to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulates are present.

-

-

Instrument Setup & Acquisition:

-

Set the mass spectrometer to operate in negative ion ESI mode.

-

Infuse the sample into the source via direct injection or through an LC system.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M-H]⁻ ion.

-

Acquire the full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

-

Expected Mass Spectrum Data & Interpretation

The molecular formula of this compound is C₁₁H₇BrO₃. The key feature in its mass spectrum will be the molecular ion cluster, which arises from the two naturally occurring isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

| Expected m/z (Negative Ion) | Ion Formula | Description |

| 265.95 / 267.95 | [C₁₁H₆BrO₃]⁻ | Molecular Ion Peak ([M-H]⁻). This will appear as a pair of peaks of nearly equal intensity (1:1 ratio), separated by 2 Da. This isotopic pattern is the definitive signature of a monobrominated compound. |

| 221.96 / 223.96 | [C₁₀H₆BrO]⁻ | Fragment resulting from the loss of CO₂ (44 Da) from the molecular ion. The 1:1 bromine isotopic pattern will be retained. |

| 142.04 | [C₁₀H₆O]⁻ | Fragment resulting from the subsequent loss of a bromine radical from the [M-H-CO₂]⁻ ion. |

Visualization: Predicted ESI⁻ Fragmentation Pathway

Caption: Predicted major fragmentation pathway in negative ion ESI-MS.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy provides rapid verification of the essential carboxylic acid and hydroxyl functional groups. Finally, high-resolution mass spectrometry unequivocally establishes the molecular formula through accurate mass measurement and the characteristic 1:1 isotopic pattern of the molecular ion, which serves as a definitive confirmation of the presence of a single bromine atom. Together, these techniques provide the rigorous, multi-faceted data required by researchers, scientists, and drug development professionals to confidently use this molecule in their work.

References

-

PrepChem. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Zenlyms Tech Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

-

NP-MRD. (2020). Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

- Google Patents. (2014). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

Sciforum. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

Solubility of 4-Bromo-1-hydroxy-2-naphthoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-hydroxy-2-naphthoic Acid in Various Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips you with the fundamental principles, predictive methodologies, and detailed experimental protocols to determine and understand its solubility profile in a range of solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with a naphthalene backbone. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid moiety, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. Understanding these properties is paramount for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where it may serve as a key intermediate or a final active pharmaceutical ingredient (API).

Physicochemical Properties:

| Property | Value/Information | Source |

| CAS Number | 5813-37-6 | |

| Molecular Formula | C₁₁H₇BrO₃ | |

| Molecular Weight | 267.08 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

Naphthalene Core: The large, aromatic naphthalene ring system is inherently hydrophobic and contributes to solubility in nonpolar organic solvents through van der Waals interactions.[2]

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents like alcohols and water. The acidity of the carboxylic acid (with a predicted pKa around 2.81 for a similar compound) means that its solubility in aqueous solutions will be highly pH-dependent.[3][4] In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group enhances polarity and favors solubility in polar protic solvents.

-

Bromine Atom (-Br): The bromine substituent adds to the molecular weight and volume, which can decrease solubility. It also introduces a degree of polarity and can participate in dipole-dipole interactions.

The general principle of "like dissolves like" is a useful starting point. We can anticipate that this compound will exhibit limited solubility in water due to its significant hydrophobic character but will be more soluble in organic solvents, particularly those that can engage in hydrogen bonding.[2]

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6][7] The principle is that substances with similar HSP values are likely to be miscible.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimentation. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic solubility.[10][11]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[10]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

HPLC Method for Quantification

A reverse-phase HPLC method is suitable for the quantification of this compound.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12]

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures the protonation of the carboxylic acid group for better peak shape.[12][13]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically determined by a UV scan).

-

Quantification: Create a calibration curve using standard solutions of known concentrations of this compound.

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Profile and Interpretation

Based on the chemical structure, a qualitative solubility profile can be predicted. This should be confirmed and quantified by the experimental data obtained.

Predicted Solubility:

-

High Solubility: Polar aprotic solvents like DMSO and DMF; polar protic solvents like ethanol, methanol, and isopropanol.

-

Moderate Solubility: Less polar solvents like ethyl acetate and acetone.

-

Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether.

-

pH-Dependent Aqueous Solubility: Very low solubility in acidic water, with a significant increase in solubility at pH values above its pKa due to salt formation.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL or mol/L) |

| Water (pH 7) | 10.2 | Low | To be determined |

| Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Dichloromethane | 3.1 | Low | To be determined |

| Hexane | 0.1 | Insoluble | To be determined |

Implications for Research and Drug Development

The solubility of this compound is a critical factor in its application:

-

In Synthetic Chemistry: Solvent selection for reactions involving this compound will depend on its solubility and the solubility of other reactants.

-

In Drug Development: For formulation of a drug product, understanding the solubility in various pharmaceutically acceptable solvents is essential. For oral dosage forms, the aqueous solubility at different pH values (simulating the gastrointestinal tract) is of utmost importance for bioavailability.[14] Poor aqueous solubility is a common challenge in drug development that can hinder the therapeutic efficacy of a compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse in the literature, the theoretical principles and detailed experimental protocols presented here will enable researchers to generate reliable solubility data. This information is indispensable for the effective use of this compound in research and development, ensuring optimized reaction conditions, and enabling the rational design of formulations for potential therapeutic applications.

References

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for the WHO list of essential medicines. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. Retrieved from [Link]

-

CrystEngComm. (2021). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. Retrieved from [Link]

-

ACS Omega. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

Journal of Materials Chemistry. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

MDPI. (2019). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-naphthoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Zenlyms Tech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1779-11-9 CAS MSDS (7-BROMO-3-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-1-hydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 4-Bromo-1-hydroxy-2-naphthoic acid. In the absence of specific literature on this compound, this document synthesizes information from analogous aromatic carboxylic acids, phenols, and brominated compounds to present a predictive analysis and a detailed experimental approach. It is designed to equip researchers with the necessary protocols and theoretical considerations to perform a robust thermal analysis. This guide covers the principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details experimental workflows, proposes a hypothetical decomposition pathway, and presents illustrative data.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The thermal stability of such a compound is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy in pharmaceutical development. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and compromised physical properties.

This guide provides a foundational understanding of the thermal properties of this compound, enabling researchers to anticipate its behavior under various processing conditions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for the thermal analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5813-37-6 | |

| Molecular Formula | C₁₁H₇BrO₃ | |

| Molecular Weight | 267.08 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature |

Experimental Protocols for Thermal Analysis

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This technique is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying residual mass.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity and in a powdered form for uniform heating.

-

Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C. Slower heating rates can provide better resolution of thermal events.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve (mass % vs. temperature) will indicate the temperatures at which significant mass loss occurs.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, relative to a reference.[3][4] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system.

-

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a temperature above its expected decomposition, for instance, 400 °C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

The onset temperature of the melting peak and the peak temperature of any exothermic events should be determined. The area under the peaks can be integrated to determine the enthalpy of the transitions.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the thermal analysis of this compound.

Predicted Thermal Behavior and Decomposition Pathway

While specific experimental data for this compound is not available in the public domain, a hypothetical thermal profile can be constructed based on the behavior of similar molecules.

Hypothetical TGA and DSC Data

It is anticipated that this compound will exhibit a distinct melting point followed by decomposition at higher temperatures. The decomposition is likely to be a multi-stage process.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Predicted Value |

| DSC | Melting Point (Onset) | ~200-220 °C |

| Decomposition (Exotherm) | Onset ~230-250 °C | |

| TGA | Initial Mass Loss (Decarboxylation) | ~230-300 °C |

| Second Mass Loss (Ring Fragmentation) | >300 °C | |

| Final Residue at 600 °C (in N₂) | < 10% |

Note: This data is illustrative and should be confirmed by experimental analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely initiated by decarboxylation, a common thermal degradation route for aromatic carboxylic acids.[5] This would be followed by the fragmentation of the naphthalene ring and the release of other small molecules. The presence of the bromine and hydroxyl substituents will influence the bond dissociation energies and thus the decomposition profile.

The proposed major steps are:

-

Decarboxylation: The initial and most probable decomposition step is the loss of carbon dioxide (CO₂) from the carboxylic acid group to form 4-bromo-1-naphthol.

-